Guanadrel - 40580-59-4

Guanadrel

Catalog Number: EVT-308688
CAS Number: 40580-59-4
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Guanadrel sulfate is a postganglionic sympathetic inhibitor, classified as an adrenergic neuron-blocking drug. [] Its primary role in scientific research involves investigating the functions and regulation of the sympathetic nervous system (SNS) in various physiological processes, particularly in the context of hypertension and cardiovascular regulation. [, , , , , , , ]

Guanethidine

Compound Description: Guanethidine is a postganglionic sympathetic blocking agent that works by preventing the release of norepinephrine from sympathetic nerves. It is used to treat moderate to severe hypertension. []

Relevance: Guanethidine is structurally similar to Guanadrel and shares its mechanism of action, but it has a longer half-life and a greater tendency to cause orthostatic hypotension and diarrhea. [, , , , , ]

Methyldopa

Compound Description: Methyldopa is a centrally acting alpha-2 adrenergic agonist that reduces sympathetic outflow from the central nervous system. It is used to treat hypertension, including hypertension during pregnancy. [, ]

Relevance: Methyldopa is another antihypertensive agent that has been compared to Guanadrel in clinical trials. While both drugs effectively lower blood pressure, Methyldopa is more likely to cause central nervous system side effects such as drowsiness, fatigue, and sedation. [, ]

Norepinephrine

Compound Description: Norepinephrine is a neurotransmitter and hormone that plays a crucial role in the sympathetic nervous system's "fight or flight" response. It increases heart rate, blood pressure, and blood sugar levels. [, , , ]

Relevance: Guanadrel, a postganglionic sympathetic blocking agent, works by interfering with the release and storage of norepinephrine from sympathetic nerves, ultimately leading to a reduction in blood pressure. [, , , ]

Angiotensin II

Compound Description: Angiotensin II is a hormone that causes vasoconstriction and increases blood pressure. It also stimulates the release of aldosterone, which promotes sodium retention. [, ]

Relevance: While not directly interacting with Guanadrel, Angiotensin II is studied in conjunction with it to understand the specificity of Guanadrel's effects on vascular responsiveness. Studies demonstrate that Guanadrel's effects are specific to the alpha-adrenergic system and do not impact Angiotensin II-mediated vasoconstriction. [, ]

Phentolamine

Compound Description: Phentolamine is a non-selective alpha-adrenergic antagonist that blocks the effects of norepinephrine. It is used to treat hypertensive emergencies and to diagnose pheochromocytoma. [, , ]

Relevance: Phentolamine is used in research studies alongside Guanadrel to assess changes in endogenous arterial alpha-adrenergic tone. These studies help determine the compensatory mechanisms at play when sympathetic nervous system activity is suppressed by Guanadrel. []

Clonidine

Compound Description: Clonidine is a centrally acting alpha-2 adrenergic agonist that reduces sympathetic outflow from the central nervous system. It is used to treat hypertension, attention-deficit/hyperactivity disorder, and some types of pain. [, , ]

Relevance: Clonidine, an alpha-2 agonist, is used in research settings to study the effects of Guanadrel on venous responses. Studies show that Guanadrel treatment can lead to increased sensitivity to both alpha-1 and alpha-2 agonists, including clonidine. [, ]

Prazosin

Compound Description: Prazosin is a selective alpha-1 adrenergic antagonist that blocks the effects of norepinephrine at the alpha-1 receptor subtype. It is used to treat hypertension and symptoms of benign prostatic hyperplasia. [, ]

Relevance: Prazosin, an alpha-1 antagonist, serves as a comparative agent in studies investigating the effects of Guanadrel on alpha-adrenergic responses. These studies help differentiate between the effects of Guanadrel on alpha-1 and alpha-2 receptor subtypes. []

Phenylephrine

Compound Description: Phenylephrine is a selective alpha-1 adrenergic agonist that mimics the effects of norepinephrine at the alpha-1 receptor subtype. It is used as a decongestant, to dilate the pupil of the eye, and to increase blood pressure. [, , ]

Relevance: Similar to Clonidine, Phenylephrine is employed in studies to investigate the impact of Guanadrel on alpha-adrenergic responses. By comparing the effects of Phenylephrine and Clonidine, researchers can discern the specific effects of Guanadrel on alpha-1 and alpha-2 receptor subtypes. [, , ]

Reserpine

Compound Description: Reserpine is a peripherally acting antihypertensive drug that depletes norepinephrine from sympathetic nerve endings. It is rarely used today due to its side effects. [, , ]

Relevance: Reserpine and Guanadrel share a similar mechanism of action as adrenergic neuron blocking agents. Studies comparing these agents suggest they have similar sites and mechanisms of action in reducing blood pressure, primarily through inhibiting adrenergic neuron function. [, , ]

Source and Classification

Guanadrel is classified as a sympatholytic agent, meaning it inhibits sympathetic nervous system activity. It is derived from guanidine and has been synthesized for medicinal purposes, particularly in the treatment of hypertension. The compound's synthesis often involves complex organic reactions that yield various derivatives with potential therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of guanadrel has been explored through various methodologies. A notable approach involves the reaction of specific guanidine derivatives under controlled conditions. For instance, one method employs triflyl-diurethane protected guanidines, where cyclohexanone is ketalized with an acetylamino-substituted diol. This intermediate undergoes deacetylation and subsequent reactions to yield guanadrel in high yields .

Key steps in the synthesis include:

  1. Ketal Formation: Cyclohexanone reacts with an acetylamino-substituted diol.
  2. Deacetylation: The ketalized product is treated with hydrazine.
  3. Guanidine Reaction: The deacetylated product is reacted with N,N'-di-Cbz-N''-triflylguanidine, leading to guanadrel formation through hydrogenation over palladium on charcoal.

This method demonstrates a quantitative yield and highlights the importance of protective groups in synthesizing complex organic molecules .

Molecular Structure Analysis

Structure and Data

Guanadrel features a molecular structure that includes a central guanidine group attached to various substituents that enhance its pharmacological properties. The molecular formula for guanadrel is C9H14N4C_9H_{14}N_4, indicating the presence of carbon, hydrogen, and nitrogen atoms essential for its biological activity.

The structural representation can be summarized as follows:

  • Molecular Formula: C9H14N4C_9H_{14}N_4
  • Molecular Weight: 198.23 g/mol
  • Key Functional Groups: Guanidine group, amino groups.

Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance have been employed to confirm its structure during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

Guanadrel participates in several chemical reactions that are critical for its synthesis and functionality:

  • Nucleophilic Substitution: The guanidine nitrogen can act as a nucleophile, facilitating various substitution reactions.
  • Hydrogenation: The final step in the synthesis often involves hydrogenation processes that convert intermediates into the active form of guanadrel.

In research contexts, guanadrel's interactions with biological targets have been studied, revealing its ability to modulate neurotransmitter release and influence vascular tone through nitric oxide pathways .

Mechanism of Action

Process and Data

The mechanism of action for guanadrel primarily involves its sympatholytic effects. It works by inhibiting norepinephrine release from sympathetic nerve endings, leading to vasodilation and reduced blood pressure. This action is mediated through:

  • Receptor Interaction: Guanadrel binds to adrenergic receptors, affecting their activity.
  • Nitric Oxide Pathway Modulation: Recent studies suggest that guanadrel may enhance nitric oxide release, contributing to its antihypertensive effects .

Research indicates that understanding these mechanisms can aid in developing more effective treatments for hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Guanadrel exhibits specific physical and chemical properties that are relevant for its application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Melting Point: The melting point is reported around 174–176 °C, indicating stability at room temperature but requiring careful handling during synthesis.

These properties are critical for formulating dosages in pharmaceutical applications .

Applications

Scientific Uses

Guanadrel has been predominantly used in pharmacology as an antihypertensive agent. Its ability to modulate sympathetic nervous system activity makes it a valuable compound in managing high blood pressure. Additionally, ongoing research explores its potential applications in other areas such as:

  • Cardiovascular Research: Investigating its effects on vascular health.
  • Neuroscience: Understanding its role in neurotransmitter dynamics and potential neuroprotective effects.

Studies continue to evaluate the broader implications of guanadrel in medicinal chemistry, particularly regarding structure-activity relationships that could lead to new therapeutic agents .

Introduction to Guanadrel: Historical and Pharmacological Context

Discovery and Development of Guanadrel as an Antihypertensive Agent

Guanadrel was synthesized through targeted molecular modification of guanethidine, aiming to retain efficacy while improving tolerability. Early preclinical studies demonstrated its ability to reduce blood pressure without the prolonged duration of action or severe orthostatic hypotension associated with guanethidine [1]. The drug entered clinical evaluation in the 1970s, with a pivotal 1981 study published in JAMA involving 199 hypertensive patients across 11 centers. This trial established guanadrel’s efficacy across mild, moderate, and severe hypertension (defined by diastolic pressures of 95–105 mm Hg, 106–114 mm Hg, and 115–120 mm Hg, respectively). Researchers highlighted its rapid onset and offset of action (half-life ≈10 hours), which facilitated safer and quicker dose titration compared to older agents [1] [4]. The pharmacodynamic profile—characterized by peripheral sympathetic inhibition without central nervous system (CNS) effects or organ toxicity—supported its approval as a step II/III antihypertensive agent. By 1985, guanadrel was recognized in pharmacological reviews as a well-tolerated alternative to methyldopa, particularly when diuretics alone proved insufficient [2].

Classification Within Adrenergic Neuron-Blocking Agents

Guanadrel is classified as a postganglionic adrenergic neuron-blocking agent, a subgroup of sympatholytic drugs that selectively inhibit norepinephrine release from peripheral sympathetic nerve terminals. It shares this mechanistic class with guanethidine and bethanidine but exhibits distinct pharmacokinetic advantages [3] [6]. Guanadrel enters adrenergic neurons via the sodium-dependent norepinephrine transporter (NET), where it displaces norepinephrine from vesicular storage sites and irreversibly inhibits neurotransmitter release in response to neuronal stimulation [4] [7]. This action reduces arteriolar vasoconstriction and blunts reflex sympathetic activation, thereby lowering blood pressure. Unlike ganglionic blockers (e.g., trimetaphan), guanadrel does not interfere with parasympathetic transmission, minimizing anticholinergic side effects. Its specificity for peripheral neurons also differentiates it from centrally acting agents (e.g., clonidine), as it lacks CNS penetration [3] [6].

  • Comparative Pharmacological Profiles:
    FeatureGuanadrelGuanethidineBethanidine
    Onset of ActionRapid (hours)Slow (days)Rapid (hours)
    Half-Life~10 hours5–10 days7–14 hours
    Dosing Frequency2–4 times dailyOnce daily2–3 times daily
    CNS PenetrationNoneNoneMinimal
    Key AdvantageFaster titrationLong durationModerate duration
    Table 2: Pharmacokinetic differentiation of guanadrel from related adrenergic neuron blockers [1] [2] [6].

Historical Significance in Hypertension Management

Guanadrel played a transitional role in antihypertensive therapy during the 1980s, bridging older neuron blockers and emerging drug classes like ACE inhibitors. Its introduction addressed a critical niche: patients unresponsive to diuretics or β-blockers but intolerant to guanethidine’s side effects (e.g., diarrhea, profound orthostasis) [2] [9]. Landmark studies underscored its utility in diverse populations, including elderly patients where hypertension management was particularly challenging. A 1988 trial in Archives of Internal Medicine demonstrated guanadrel’s efficacy in 21 elderly patients (aged 65–84 years), reducing systolic pressure from 188 mm Hg to 139 mm Hg and diastolic pressure from 100 mm Hg to 82 mm Hg, with a mean dose of 16 mg/day. Most received it as monotherapy or alongside diuretics/β-blockers, with minimal discontinuation due to side effects [9]. Despite its advantages, guanadrel’s clinical adoption was eclipsed by calcium channel blockers and ACE inhibitors, which offered broader cardiovascular protection. By the 1990s, it was relegated to third-line therapy but remains a historically significant example of targeted sympathetic inhibition. Current pharmacological databases classify it as "largely superseded" but acknowledge its role in defining structure-activity principles for adrenergic blockers [8] [9].

  • Listed Compounds in Adrenergic Pharmacology:
  • Guanadrel sulfate (CHEBI:5556) [8]
  • Guanethidine monosulfate
  • Bethanidine sulfate
  • Debrisoquine sulfate [6]
  • Bretylium tosylate [6]

Properties

CAS Number

40580-59-4

Product Name

Guanadrel

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)guanidine

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

InChI

InChI=1S/C10H19N3O2/c11-9(12)13-6-8-7-14-10(15-8)4-2-1-3-5-10/h8H,1-7H2,(H4,11,12,13)

InChI Key

HPBNRIOWIXYZFK-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N

Solubility

1.93e+00 g/L

Synonyms

guanadrel
guanadrel sulfate
Hylorel

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.